molecular formula C12H14N4O2S B7463794 4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide

4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide

Cat. No. B7463794
M. Wt: 278.33 g/mol
InChI Key: DPMPPOVIDYWBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide, commonly known as ACES, is a zwitterionic buffering agent widely used in biological and biochemical research. It is a sulfonamide-based compound that is commonly used as a buffering agent in physiological and biochemical experiments. The compound has a pKa value of 7.0, which makes it an effective buffer for a wide range of applications. ACES is a highly soluble and stable compound that has found its use in various research applications.

Mechanism of Action

ACES acts as a zwitterionic buffer, which means that it can accept or donate protons depending on the pH of the solution. The compound has a pKa value of 7.0, which makes it an effective buffer for physiological and biochemical experiments. ACES can maintain a stable pH in the range of 6.5 to 8.0, which is ideal for many biological and biochemical reactions.
Biochemical and Physiological Effects:
ACES does not have any significant biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in various research applications. However, it is important to note that the concentration of ACES used in experiments should be carefully controlled to avoid any potential interference with the biological system being studied.

Advantages and Limitations for Lab Experiments

ACES has several advantages as a buffering agent in lab experiments. It has a high solubility and stability, which makes it easy to handle and store. The compound is also relatively inexpensive and readily available. ACES is an effective buffer for a wide range of pH values, which makes it suitable for many biological and biochemical reactions.
One limitation of ACES is that it has a relatively narrow buffering range compared to other buffering agents. The compound is not effective as a buffer below pH 6.5 or above pH 8.0. Additionally, the use of ACES may interfere with certain assays or experiments, such as those involving metal ions or certain enzymes.

Future Directions

There are several future directions for the use of ACES in scientific research. One potential application is in the development of new drug delivery systems. ACES has been shown to enhance the solubility and stability of certain drugs, which could potentially improve their efficacy and reduce side effects.
Another potential direction is in the study of protein-ligand interactions. ACES has been used as a buffer in several studies investigating the binding of small molecules to proteins. Further research could explore the use of ACES in the development of new drugs or therapies.
In conclusion, 4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide is a widely used buffering agent in biological and biochemical research. It is a stable and effective buffer that has found its use in various applications. While it has some limitations, ACES remains a valuable tool for researchers in the field of life sciences.

Synthesis Methods

ACES can be synthesized by reacting 4-aminobenzenesulfonamide with acrylonitrile in the presence of a base such as triethylamine. The reaction results in the formation of ACES, which can be purified by recrystallization or chromatography.

Scientific Research Applications

ACES is widely used as a buffering agent in various biological and biochemical research applications. It is commonly used in cell culture media, protein purification, and enzyme assays. ACES is also used as a buffer in electrophoresis and chromatography techniques. The compound has found its use in the study of protein structure and function, as well as in the investigation of enzyme kinetics.

properties

IUPAC Name

4-amino-N,N-bis(2-cyanoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c13-7-1-9-16(10-2-8-14)19(17,18)12-5-3-11(15)4-6-12/h3-6H,1-2,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMPPOVIDYWBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide

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